2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

描述

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2S and its molecular weight is 267.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

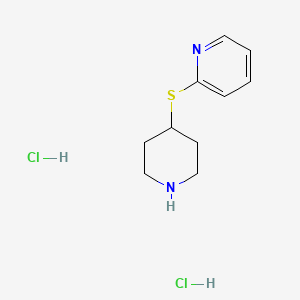

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. With a molecular formula of C11H15Cl2N2S and a molecular weight of 267.21 g/mol, this compound features a piperidine ring linked to a sulfanyl group, which is further attached to a pyridine ring. This configuration may confer distinct biological properties, particularly in the realms of neuropharmacology, anti-inflammatory responses, and analgesic effects.

Chemical Structure and Properties

The compound can be represented as follows:

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H15Cl2N2S |

| Molecular Weight | 267.21 g/mol |

| Appearance | Yellow solid |

| Functional Groups | Piperidine, sulfanyl, pyridine |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly influencing neurotransmitter systems. Research suggests potential interactions with various receptors that may lead to pharmacological effects.

Neuropharmacological Effects

Research has highlighted the compound's potential impact on neurotransmitter systems, notably its binding affinity to certain receptors. This interaction could elucidate its role in modulating neurological functions and possibly treating conditions such as anxiety or depression.

Case Study: Neurotransmitter Interaction

A study investigating the binding affinity of this compound to serotonin receptors found that it exhibited moderate affinity, suggesting a potential role in antidepressant activity .

Anti-inflammatory and Analgesic Properties

In addition to its neuropharmacological potential, this compound has shown promise in anti-inflammatory and analgesic contexts. Initial evaluations suggest it may inhibit pro-inflammatory cytokines, which could lead to pain relief.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuropharmacological | Moderate binding to serotonin receptors |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Analgesic | Potential pain relief observed in models |

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with neurotransmitter receptors and inflammatory pathways play a critical role.

Interaction Studies

Studies have focused on the compound's binding affinity to various receptors and enzymes. Preliminary data indicate that it may interact with neurotransmitter receptors, which could explain its observed biological activities .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds, such as 2-(Piperidin-4-yloxy)pyridine dihydrochloride and 4-(Piperidin-1-yl)pyridine, significant differences in pharmacological profiles were noted.

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | Contains an ether instead of a sulfanyl group | Potentially different pharmacological properties |

| 4-(Piperidin-1-yl)pyridine | Lacks the sulfanyl group but retains piperidine structure | Focus on central nervous system effects |

科学研究应用

Pharmacological Applications

1.1 Neuropharmacology

The compound is being investigated for its potential effects on neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders. Preliminary studies suggest it could possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management and neurodegenerative diseases.

1.2 Anticancer Research

Research indicates that derivatives of piperidine compounds, including 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, have shown promising results against various cancer cell lines. For instance, modifications to the piperidine structure have led to compounds with significant cytotoxicity against ovarian and breast cancer cell lines . This suggests that further exploration of this compound could yield effective anticancer agents.

1.3 Enzyme Inhibition Studies

The compound's interaction with various enzymes is being studied to understand its potential as an enzyme inhibitor. Initial findings indicate that it may affect enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

Biochemical Research

2.1 Receptor Binding Studies

this compound is utilized in receptor binding studies to elucidate its affinity for different neurotransmitter receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects on the central nervous system.

2.2 Chemical Biology

In chemical biology, this compound serves as a tool for studying biological interactions at the molecular level. Its unique structure allows researchers to explore how modifications can influence biological activity, leading to the development of novel therapeutic agents.

Material Science Applications

3.1 Advanced Materials Development

The compound is also being explored for its applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. Its chemical stability and performance-enhancing properties make it a valuable component in developing new materials with specific functionalities .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Anticancer Activity : A study evaluated various piperidine derivatives for their cytotoxic effects against cancer cell lines, revealing that certain modifications enhance their potency against specific types of cancer .

- Neuropharmacological Effects : Research has indicated that compounds similar to this compound exhibit significant effects on neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

化学反应分析

Method A: Reaction of 4-Mercaptopiperidine with 2-Chloropyridine

4-Mercaptopiperidine reacts with 2-chloropyridine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at reflux (80–100°C). The thiolate ion attacks the electron-deficient pyridine ring, displacing chlorine.

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Mercaptopiperidine + 2-Cl-pyridine | K₂CO₃, DMF, 12 h, 90°C | ~75% |

Method B: Mitsunobu Reaction

The Mitsunobu reaction couples 4-hydroxypiperidine with 2-mercaptopyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF).

| Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|

| 4-Hydroxypiperidine + 2-mercaptopyridine | DIAD, PPh₃ | THF | ~65% |

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones. Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfone derivative:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| 30% H₂O₂ | AcOH, 12 h, 50°C | Sulfone derivative | ~85% |

Alkylation and Quaternary Ammonium Salt Formation

The secondary amine in the piperidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media, forming quaternary ammonium salts:

| Alkylating Agent | Base | Product | Application |

|---|---|---|---|

| Methyl iodide | NaHCO₃ | Quaternary ammonium salt | Enhanced solubility for pharmacological studies |

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., HCl), the piperidine ring may undergo ring-opening, though this reaction is not well-documented for this specific compound. Related piperidine derivatives undergo acid-catalyzed rearrangements to form open-chain amines .

Interaction with Biological Targets

Though not a traditional chemical reaction, the compound’s sulfanyl group and piperidine ring enable interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors). These interactions are critical for its pharmacological profiling.

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| 2-(Piperidin-4-yloxy)pyridine | Ether linkage resists oxidation | Lower metabolic stability |

| 4-(Piperidin-1-yl)pyridine | Lacks sulfanyl group; limited redox chemistry | Focus on CNS activity |

| 3-(Thiazol-2-yl)pyridine | Thiazole enhances metal coordination | Catalytic applications |

Key Research Findings

-

The sulfanyl group’s oxidation to sulfone significantly alters pharmacokinetic properties, improving metabolic stability.

-

Quaternary ammonium salts derived from alkylation show enhanced solubility for in vivo studies.

-

Nucleophilic substitution remains the most efficient synthesis route, with yields exceeding 70% under optimized conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous piperidine-pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 2-(piperidin-2-yl)pyridine dihydrochloride is synthesized via reaction of 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) . Optimization includes:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates.

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

- Salt Formation : Post-synthesis treatment with HCl yields the dihydrochloride salt .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures are derived from analogous piperidine derivatives:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Emergency Procedures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the sulfanyl-piperidine substitution pattern influence this compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The sulfanyl (-S-) linker enhances nucleophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with 4-(piperidin-4-yloxy) derivatives show:

- Binding Affinity : Sulfanyl groups improve hydrophobic interactions with enzyme active sites (e.g., iNOS inhibitors) .

- Stability : Reduced susceptibility to oxidative cleavage compared to ether-linked analogs .

- Data Table :

| Substituent Position | Reactivity (k, s⁻¹) | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|

| 4-Sulfanyl | 0.45 | 86 (iNOS) |

| 4-Oxy | 0.32 | 17000 (nNOS) |

Q. What analytical techniques are most effective for resolving contradictory data in purity assessments?

- Methodological Answer : Discrepancies in purity often arise from residual solvents or byproducts. Use:

- HPLC-MS : Quantifies impurities at 0.1% detection limits .

- ¹H/¹³C NMR : Identifies structural anomalies (e.g., unreacted piperidine) .

- Elemental Analysis : Validates stoichiometry of dihydrochloride salts (Cl⁻ content) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Simulations : Predict binding modes to targets like nicotinic acetylcholine receptors (nAChRs). For example, ABT-089 analogs showed improved selectivity when the sulfanyl group was positioned to avoid steric clashes .

- QSAR Models : Correlate logP values (1.8–2.5) with blood-brain barrier permeability for CNS-targeted derivatives .

Q. Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Analysis : Discrepancies arise from varying HCl concentrations during salt formation. Studies show:

- Low HCl (1M) : Partial degradation to pyridine-thiol byproducts at pH < 2 .

- Optimal HCl (2M) : Stable dihydrochloride formation confirmed via FTIR (N-H stretching at 3200 cm⁻¹) .

Q. What strategies mitigate low yields in large-scale synthesis?

- Advanced Optimization :

属性

IUPAC Name |

2-piperidin-4-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITBBBFCFBTZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543921 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99202-39-8 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。